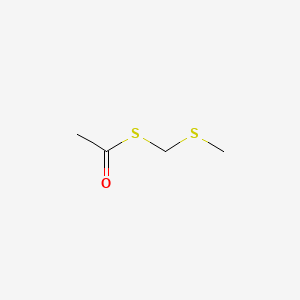
Methylthiomethyl acetyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylthiomethyl acetyl sulfide can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl sulfide with silver nitrate under mild conditions . Another method utilizes dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source, reacting with carboxylic acids or phenols to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs the autocatalytic methylthiomethylation of carboxylic acids or phenols using DMSO. This method is favored due to its catalyst-free nature, broad substrate scope, and good functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: Methylthiomethyl acetyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthiomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or urea-hydrogen peroxide are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methylthiomethyl acetyl sulfide has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carboxylic acids and alcohols in organic synthesis.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of methylthiomethyl acetyl sulfide involves its interaction with molecular targets through its functional groups. The methylthiomethyl group can act as an activating group for amidation reactions, while the acetyl group can participate in nucleophilic acyl substitution reactions . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Thiophene: A five-membered heterocyclic compound containing sulfur, known for its medicinal properties.
Thiazole: Another sulfur-containing heterocycle with significant applications in medicinal chemistry.
Uniqueness: Methylthiomethyl acetyl sulfide is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Unlike thiophene and thiazole, which are primarily used in medicinal chemistry, this compound finds applications in both organic synthesis and industrial processes .
Propriétés
Numéro CAS |
38634-59-2 |
|---|---|
Formule moléculaire |
C4H8OS2 |
Poids moléculaire |
136.2 g/mol |
Nom IUPAC |
S-(methylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-4(5)7-3-6-2/h3H2,1-2H3 |
Clé InChI |
NBPHYHUSNPKGSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




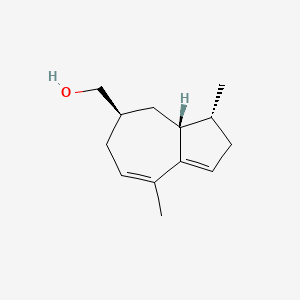
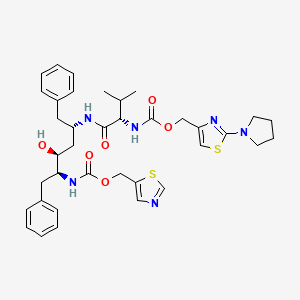
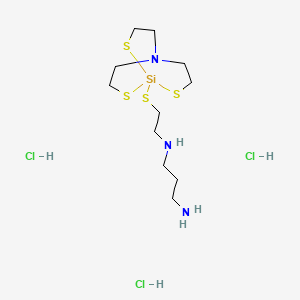
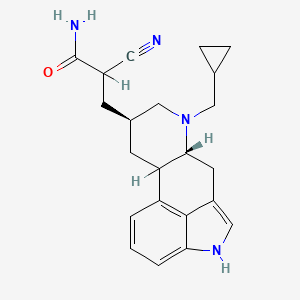
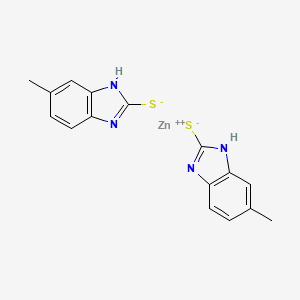


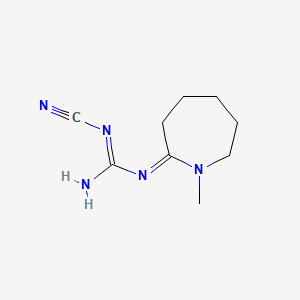

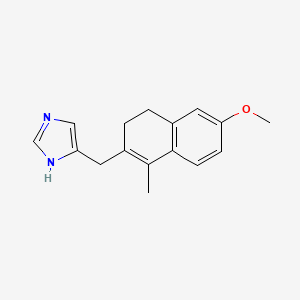
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)

